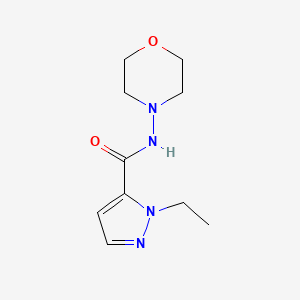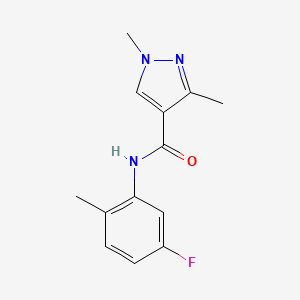![molecular formula C14H12N4O3S B10898949 2-{2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10898949.png)
2-{2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines elements of pyrimidine and isoindole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Thioether Formation:
Isoindole Ring Formation: The isoindole ring is formed through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE: shares similarities with other compounds containing pyrimidine and isoindole structures, such as:
Uniqueness
- Structural Features : The unique combination of pyrimidine and isoindole rings, along with the presence of amino and sulfanyl groups, distinguishes this compound from others.
- Reactivity : The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile building block in synthetic chemistry.
- Biological Activity : Its potential biological activity, including antimicrobial and anticancer properties, sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C14H12N4O3S |
|---|---|
Molekulargewicht |
316.34 g/mol |
IUPAC-Name |
2-[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N4O3S/c15-10-7-11(19)17-14(16-10)22-6-5-18-12(20)8-3-1-2-4-9(8)13(18)21/h1-4,7H,5-6H2,(H3,15,16,17,19) |
InChI-Schlüssel |
HKEYSUVUUWKFMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NC(=CC(=O)N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10898867.png)
![6-Ethyl-3-(propan-2-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10898870.png)

![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B10898876.png)

![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10898893.png)
![N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10898901.png)
![methyl N-{[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10898902.png)
![(4Z)-4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10898923.png)
![2-(4-chlorophenoxy)-N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10898927.png)
![2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide](/img/structure/B10898934.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10898936.png)
![2-{(2E)-2-[(2E)-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10898940.png)
![4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B10898944.png)
